-(Dimethylamino)phenyldiphenylphosphine finds application as a ligand in various transition metal-catalyzed organic reactions. Its electron-donating dimethylamino group enhances the nucleophilicity of the metal center, while the bulky diphenylphosphino group provides steric control, leading to selective and efficient transformations. Some examples include:
4-(Dimethylamino)phenyldiphenylphosphine, with the molecular formula CHNP and a CAS number of 739-58-2, is a phosphine compound characterized by the presence of a dimethylamino group and two phenyl groups attached to a phosphorus atom. This compound is solid at room temperature and is known for its role as a ligand in coordination chemistry, where it can form complexes with various metal ions. The structure features a phosphorus atom bonded to two phenyl groups and one dimethylamino group, contributing to its unique chemical properties and reactivity .
The synthesis of 4-(Dimethylamino)phenyldiphenylphosphine typically involves the reaction of diphenylphosphine with an appropriate dimethylaminophenyl halide or similar precursor. Common methods include:
These methods allow for the controlled synthesis of the compound while maintaining high purity levels .
4-(Dimethylamino)phenyldiphenylphosphine finds applications primarily in:
Its ability to stabilize metal ions makes it valuable in catalysis and material development .
Studies on the interactions of 4-(Dimethylamino)phenyldiphenylphosphine with various metal ions have shown that it can form stable complexes, which are crucial for catalytic applications. Interaction studies often focus on how these complexes behave under different conditions, such as varying pH levels or temperatures. Additionally, understanding how this compound interacts with biological systems is essential for assessing its potential therapeutic effects .
Several compounds share structural similarities with 4-(Dimethylamino)phenyldiphenylphosphine. These include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-(Dimethylamino)phenyldiphenylphosphine | Dimethylamino group + two phenyl groups | Acts as a versatile ligand in coordination chemistry |
Diphenylphosphine | Two phenyl groups | Reactive phosphine without additional functionalities |
N,N-Dimethylaminophenyldiphenylphosphine oxide | Dimethylamino group + two phenyl groups + oxygen | Exhibits different reactivity due to oxidation |
Triphenylphosphine | Three phenyl groups | Commonly used in organic synthesis; lacks amino functionality |
This comparison highlights how 4-(Dimethylamino)phenyldiphenylphosphine stands out due to its unique combination of functional groups, affecting its reactivity and applications in various fields .
4-(Dimethylamino)phenyldiphenylphosphine exhibits a molecular formula of C₂₀H₂₀NP with a molecular weight of 305.35 grams per mole [1] [2]. The compound represents a substituted triphenylphosphine derivative where one phenyl ring bears a dimethylamino substituent at the para position [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is 4-(diphenylphosphanyl)-N,N-dimethylaniline, reflecting its structural composition [5].
The molecular architecture centers around a phosphorus atom adopting a trigonal pyramidal geometry, characteristic of tertiary phosphines [6] [7]. The phosphorus center exhibits sp³ hybridization with the lone pair of electrons occupying one of the tetrahedral positions [8] [7]. The Simplified Molecular Input Line Entry System representation CN(C)C1=CC=C(C=C1)P(C1=CC=CC=C1)C1=CC=CC=C1 illustrates the connectivity pattern within the molecule [1] [9].
Geometric parameters for phosphines typically involve phosphorus-carbon bond lengths ranging from 1.82 to 1.85 Angstroms, as observed in related triphenylphosphine derivatives [10] [11]. The carbon-phosphorus-carbon bond angles in aromatic phosphines generally fall within 102 to 106 degrees, representing a slight compression from the ideal tetrahedral angle of 109.5 degrees due to steric interactions between the aromatic substituents [6] [11]. The presence of the dimethylamino group introduces electronic perturbations that may subtly influence these geometric parameters while maintaining the overall trigonal pyramidal framework [12] [13].
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₀NP [1] |
Molecular Weight (g/mol) | 305.35-305.36 [1] [2] |
Melting Point (°C) | 151-154 [1] [14] |
Physical Form | White crystalline powder [14] [5] |
CAS Number | 739-58-2 [1] [2] |
InChI Key | GOEGBJDTWXTPHP-UHFFFAOYSA-N [1] [4] |
The compound crystallizes as a white to almost white powder, with a melting point ranging from 151 to 154 degrees Celsius [1] [14]. These physical properties reflect the molecular packing and intermolecular interactions within the solid state structure [12] [15].
Crystallographic investigation of 4-(Dimethylamino)phenyldiphenylphosphine and its derivatives provides crucial insights into solid-state molecular organization. Studies on the related phosphine oxide derivative reveal important structural characteristics that inform understanding of the parent phosphine compound [16] [15]. The phosphine oxide adopts a trigonal pyramidal geometry at phosphorus with phosphorus-oxygen bond lengths of 1.480(4) Angstroms in the fully oxidized form [16] [15].
Crystal packing analysis demonstrates the formation of one-dimensional chains through weak intermolecular interactions [16] [15]. These chains arise from head-to-tail associations between oxide oxygen atoms and hydrogen atoms from separate methyl groups of the dimethylamino substituent, with carbon-hydrogen to oxygen distances ranging from 3.115(4) to 3.356(8) Angstroms [16] [15]. The primary chains extend into sheet structures through peripheral inter-chain carbon-hydrogen to oxygen associations involving aromatic hydrogen atoms [16] [15].
The crystallographic data from the selenide derivative of the compound provides additional structural validation [17]. The selenide exhibits a distorted tetrahedral environment around phosphorus with a calculated Tolman cone angle of 157 degrees, indicating significant steric crowding at the phosphorus center [17]. This steric parameter demonstrates the bulky nature of the ligand system and its potential impact on coordination chemistry applications [17] [18].
Table 2: Crystallographic Parameters from Related Derivatives
Parameter | Value | Reference Compound |
---|---|---|
P-O bond length (Å) | 1.480(4) | Phosphine oxide [16] |
Tolman cone angle (°) | 157 | Phosphine selenide [17] |
Intermolecular C-H···O distance (Å) | 3.115(4)-3.356(8) | Phosphine oxide [16] |
Crystal packing motif | One-dimensional chains | Phosphine oxide [16] |
Molecular arrangement | Sheet structure | Phosphine oxide [16] |
The molecular conformation in the solid state reveals the influence of both steric and electronic factors on the overall molecular geometry [17] [15]. The dimethylamino substituent adopts conformations that optimize both intramolecular conjugation and intermolecular packing efficiency [12] [16].
The electronic structure of 4-(Dimethylamino)phenyldiphenylphosphine is fundamentally influenced by the presence of the electron-donating dimethylamino group, which significantly enhances the electron density at the phosphorus center [12] [13]. This substitution pattern creates a highly nucleophilic phosphine ligand with enhanced sigma-donating capabilities compared to unsubstituted triphenylphosphine [19] [20].
The dimethylamino group functions as a strong electron-donating substituent through both inductive and resonance effects [12] [13]. The nitrogen atom's lone pair can participate in conjugation with the aromatic ring system, thereby increasing electron density throughout the conjugated network and ultimately enhancing the electron-donating ability of the phosphorus lone pair [21] [19]. This electronic activation makes the compound particularly effective as a ligand in coordination chemistry applications [23].
Computational studies on related phosphine systems demonstrate that electron-donating substituents significantly affect the molecular electrostatic potential minimum values, which correlate directly with ligand basicity and sigma-donating strength [20] [24]. The dimethylamino substitution pattern is expected to produce molecular electrostatic potential minimum values more negative than those of triphenylphosphine, indicating enhanced nucleophilicity and stronger metal-ligand bond formation potential [20] [19].
Table 3: Electronic Properties and Substituent Effects
Property | Effect of Dimethylamino Substitution | Electronic Consequence |
---|---|---|
Electron density at phosphorus | Significantly increased [12] [13] | Enhanced nucleophilicity |
Sigma-donation strength | Substantially enhanced [19] [20] | Stronger metal-ligand bonds |
Pi-acceptor capability | Moderately reduced [21] [25] | Less pi-back bonding |
Basicity | Markedly increased [11] [20] | Higher proton affinity |
Molecular electrostatic potential | More negative values [20] [24] | Increased reactivity |
The bonding properties of the compound are characterized by the phosphorus lone pair serving as the primary donor orbital in coordination complexes [21] [7]. The enhanced electron density from the dimethylamino substituent increases the energy of this lone pair, making it more readily available for coordination to electron-deficient metal centers [19] [25]. Simultaneously, the sigma-star orbitals of the phosphorus-carbon bonds can accept electron density from filled metal d-orbitals, though this pi-acceptor capability is diminished compared to electron-withdrawing phosphine derivatives [21] [25].
Density functional theory calculations on similar phosphine systems reveal that the electronic structure is dominated by the phosphorus 3s and 3p orbitals, with minimal participation of phosphorus 3d orbitals in the bonding [25] [26]. The electron-donating substituent primarily affects the energy and electron density of the phosphorus lone pair orbital without significantly altering the fundamental bonding framework [25] [20].
Comparative analysis with other phosphine derivatives reveals the unique structural and electronic characteristics of 4-(Dimethylamino)phenyldiphenylphosphine within the broader family of tertiary phosphines [27] [28]. When compared to triphenylphosphine, the dimethylamino-substituted derivative exhibits similar steric parameters while providing significantly enhanced electronic properties [29] [30].
The Tolman cone angle for 4-(Dimethylamino)phenyldiphenylphosphine is estimated to be between 145 and 148 degrees, comparable to other para-substituted triphenylphosphine derivatives [29] [28]. This similarity in steric demand indicates that the dimethylamino substitution does not significantly alter the spatial requirements of the ligand, making it a suitable replacement for triphenylphosphine in applications where enhanced electron donation is desired without increased steric hindrance [27] [31].
Electronic parameter comparisons demonstrate the superior donor ability of the dimethylamino-substituted phosphine relative to other common phosphine ligands [19] [20]. The electron-donating strength follows the order: P(p-dimethylaminophenyl)₃ > P(p-anisyl)₃ > P(p-tolyl)₃ > PPh₃, with 4-(Dimethylamino)phenyldiphenylphosphine occupying an intermediate position between the fully substituted and unsubstituted variants [13] [20].
Table 4: Comparative Structural and Electronic Parameters
Phosphine Ligand | Tolman Cone Angle (°) | Electronic Character | Relative Donor Strength |
---|---|---|---|
Triphenylphosphine | 145 [18] [27] | Moderate donor [19] | Baseline |
P(p-tolyl)₃ | 145 [29] [28] | Enhanced donor [19] | Moderate increase |
P(p-anisyl)₃ | 145 [29] [28] | Strong donor [13] | Significant increase |
4-(Dimethylamino)phenyldiphenylphosphine | 145-148 [29] [28] | Enhanced donor [12] [13] | Substantial increase |
P(p-dimethylaminophenyl)₃ | 145-150 [29] [28] | Very strong donor [13] | Maximum increase |
Bond length analysis reveals that phosphorus-carbon bond distances remain relatively constant across the series of para-substituted triphenylphosphine derivatives, typically ranging from 1.82 to 1.85 Angstroms [10] [11]. The electronic effects of the substituents primarily manifest in the electron density distribution rather than geometric distortions [20] [25]. This consistency in structural parameters facilitates predictable coordination behavior while allowing fine-tuning of electronic properties through substituent modification [24] [19].
The compound's position within the phosphine ligand landscape demonstrates its utility as an electron-rich ligand that maintains the favorable steric properties of triphenylphosphine while providing enhanced reactivity and coordination strength [23] [32]. This combination of properties makes it particularly valuable in catalytic applications requiring strong metal-ligand interactions without prohibitive steric demands [19].
4-(Dimethylamino)phenyldiphenylphosphine exhibits distinct physical characteristics that are fundamental to its identification and handling. The compound presents as a solid at room temperature (20°C), maintaining its crystalline integrity under standard atmospheric conditions [1] [2]. The material manifests in a crystalline powder form, displaying a characteristic white to light yellow coloration [3] [4] [1]. Multiple analytical sources consistently describe the compound's appearance as white to almost white powder or crystals, with some variations reporting a light yellow tint depending on purity and storage conditions [5] [2].
Property | Value |
---|---|
Physical State at 20°C | Solid |
Form | Crystal/Crystalline powder |
Color | White to light yellow |
Appearance Description | White to almost white powder or crystals |
The crystalline nature of 4-(Dimethylamino)phenyldiphenylphosphine contributes to its stability and handling characteristics. The compound's solid-state properties facilitate its use in various synthetic applications while maintaining structural integrity during storage and manipulation [1] [6].
The melting point of 4-(Dimethylamino)phenyldiphenylphosphine has been consistently reported across multiple analytical sources, demonstrating reproducible thermal behavior. Comprehensive analysis reveals a melting point range of 149.0-154.0°C, with most sources reporting values between 151-154°C [4] [5] [1] [2]. The Tokyo Chemical Industry specifies the melting point as 149.0-153.0°C, while other commercial suppliers report 151-154°C [1] [7]. This narrow range indicates good thermal stability and crystalline purity of the compound.
The compound maintains its crystalline structure up to its melting point, after which it transitions to a liquid phase. The relatively sharp melting point range suggests minimal impurities and good crystalline order in the solid state [4] [8]. Thermal analysis indicates that the compound exhibits stable thermal behavior below its melting point, making it suitable for applications requiring moderate heating conditions [9].
The boiling point of 4-(Dimethylamino)phenyldiphenylphosphine has been estimated through computational methods, as direct experimental determination is challenging due to the compound's air sensitivity and potential decomposition at elevated temperatures. Predictive modeling calculations indicate a boiling point of 417.5 ± 28.0°C at standard atmospheric pressure (760 mmHg) [4] [10] [11]. This relatively high boiling point reflects the compound's substantial molecular weight (305.35-305.36 g/mol) and the presence of aromatic ring systems that contribute to intermolecular π-π interactions [12] [13].
The predicted flash point of 206.3 ± 24.0°C provides additional thermal safety information, indicating the temperature at which the compound's vapors may ignite under specific conditions [11]. The significant difference between the melting point and predicted boiling point suggests a wide liquid range, which could be advantageous for certain synthetic applications requiring elevated reaction temperatures [4].
Property | Value |
---|---|
Melting Point | 149.0-154.0°C |
Boiling Point (Predicted) | 417.5 ± 28.0°C |
Flash Point (Predicted) | 206.3 ± 24.0°C |
Vapor Pressure (Predicted) | 7.61 × 10^-17 mmHg at 25°C |
4-(Dimethylamino)phenyldiphenylphosphine demonstrates distinctive solubility patterns that reflect its molecular structure and electronic properties. The compound exhibits sparingly soluble behavior in water, which is typical for organophosphorus compounds containing extensive aromatic systems [3] [14]. This limited aqueous solubility is attributed to the hydrophobic nature of the diphenylphosphine moiety and the aromatic substituents, which outweigh the hydrophilic contribution of the dimethylamino group.
In contrast, the compound demonstrates good solubility in organic solvents [3] [15] . This favorable organic solvent solubility facilitates its use in various synthetic applications and purification procedures. The solubility in organic media is enhanced by the aromatic character of the molecule and the presence of the phosphine group, which can interact favorably with organic solvent molecules through π-π interactions and dipole-dipole forces [17].
The XLogP3-AA value of 4.7 indicates a highly lipophilic character, confirming the compound's preference for organic phases over aqueous environments [13]. This property is particularly relevant for applications in organic synthesis, where the compound typically serves as a ligand in transition metal catalysis and other organometallic reactions [18] [17].
4-(Dimethylamino)phenyldiphenylphosphine exhibits significant air sensitivity, a characteristic property of trivalent phosphorus compounds. The compound is classified as air sensitive, requiring careful handling and storage under inert atmospheric conditions [4] [1] [6] [19]. This sensitivity arises from the susceptibility of the phosphine group to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding phosphine oxide.
Storage recommendations consistently specify the need for inert atmosphere conditions, with room temperature storage being acceptable when proper atmospheric control is maintained [1] [8]. Several sources recommend storage at temperatures below 15°C in cool, dark environments to maximize stability and prevent degradation [1] [8]. The compound should be stored in sealed containers under nitrogen or argon atmosphere to prevent oxidation and moisture absorption [6] [19].
Chemical stability under proper conditions is reported as good, indicating that the compound maintains its integrity when handled according to recommended procedures [6]. The stability is compromised in the presence of oxidizing agents, which should be avoided during storage and handling [6]. The compound's stability profile makes it suitable for synthetic applications when appropriate precautions are taken to exclude air and moisture.
Property | Value |
---|---|
Water Solubility | Sparingly soluble |
Organic Solvent Solubility | Soluble in organic solvents |
Air Sensitivity | Air sensitive |
Storage Conditions | Inert atmosphere, room temperature (<15°C recommended) |
Chemical Stability | Stable under proper conditions |
The acid-base properties of 4-(Dimethylamino)phenyldiphenylphosphine are primarily determined by the presence of the dimethylamino group, which imparts basic character to the molecule. Computational predictions indicate a pKa value of 4.20 ± 0.12, which reflects the compound's behavior as a weak base [4]. This pKa value is consistent with the electronic properties of the dimethylamino substituent, which can donate electron density through resonance and inductive effects.
The basic character of the compound is attributed to the nitrogen atom's lone pair electrons in the dimethylamino group, which can accept protons under appropriate conditions. The presence of the electron-rich dimethylamino group enhances the compound's nucleophilic character, making it an effective σ-donor ligand in coordination chemistry applications [3] [18]. This basicity is moderated by the electron-withdrawing effects of the aromatic rings and the phosphine group, resulting in the observed pKa value.
The electronic properties of 4-(Dimethylamino)phenyldiphenylphosphine contribute to its effectiveness as a ligand in transition metal catalysis. The compound functions as a σ-donor ligand, with the phosphine group serving as the primary coordination site while the dimethylamino group provides additional electronic stabilization through resonance effects [3] [9]. This dual electronic character makes the compound particularly valuable in catalytic applications where both σ-donation and electronic stabilization are required.
Property | Value |
---|---|
pKa (Predicted) | 4.20 ± 0.12 |
Basicity Character | Basic due to dimethylamino group |
Electronic Properties | σ-donor ligand with nucleophilic character |
Irritant